molecular formula C21H22N2O6S B13418467 Nafcillin Sulfoxide

Nafcillin Sulfoxide

Cat. No.: B13418467
M. Wt: 430.5 g/mol
InChI Key: YBIRJBFUEFRCAQ-CBDPRVQOSA-N
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Description

Nafcillin Sulfoxide is a derivative of Nafcillin, a beta-lactam antibiotic belonging to the penicillin class. Nafcillin is known for its resistance to beta-lactamase enzymes produced by certain bacteria, making it effective against penicillin-resistant Staphylococcus aureus . This compound is an oxidized form of Nafcillin, where the sulfur atom in the thiazolidine ring is converted to a sulfoxide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nafcillin Sulfoxide typically involves the oxidation of Nafcillin. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Nafcillin Sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles under mild conditions.

Major Products

Scientific Research Applications

Nafcillin Sulfoxide has several applications in scientific research:

Mechanism of Action

Nafcillin Sulfoxide, like Nafcillin, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nafcillin Sulfoxide is unique due to the presence of the sulfoxide group, which can alter its chemical reactivity and potentially its pharmacokinetic properties. This modification can affect its stability, solubility, and interaction with bacterial enzymes, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H22N2O6S

Molecular Weight

430.5 g/mol

IUPAC Name

(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C21H22N2O6S/c1-4-29-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)30(28)19(15)23/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27)/t15-,16+,19-,30?/m1/s1

InChI Key

YBIRJBFUEFRCAQ-CBDPRVQOSA-N

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4=O)(C)C)C(=O)O

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4=O)(C)C)C(=O)O

Origin of Product

United States

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